
5-(2-fluorophenyl)-3-hydroxy-4-(3-methoxybenzoyl)-1-(pyridin-2-yl)-1H-pyrrol-2(5H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2-fluorophenyl)-3-hydroxy-4-(3-methoxybenzoyl)-1-(pyridin-2-yl)-1H-pyrrol-2(5H)-one is a useful research compound. Its molecular formula is C23H17FN2O4 and its molecular weight is 404.397. The purity is usually 95%.
BenchChem offers high-quality 5-(2-fluorophenyl)-3-hydroxy-4-(3-methoxybenzoyl)-1-(pyridin-2-yl)-1H-pyrrol-2(5H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(2-fluorophenyl)-3-hydroxy-4-(3-methoxybenzoyl)-1-(pyridin-2-yl)-1H-pyrrol-2(5H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
Development of New Heterocyclic Compounds : Research has led to the synthesis of novel compounds through reactions involving similar structural motifs. For instance, the synthesis of new calamitic thermotropic liquid crystals based on 2-hydroxypyridine ester shows the versatility of pyridine derivatives in creating materials with specific phase behavior and electronic properties (Hagar et al., 2020).
Investigating Chemical Properties : Studies on ring-chain tautomerism of 3-unsubstituted trifluoromethyl-containing compounds highlight the dynamic chemical behavior of similar compounds in various conditions, providing insights into the stability and reactivity of these molecules (Pakal'nis et al., 2014).
Potential Therapeutic Uses
Antibacterial and Anticancer Activities : The synthesis and evaluation of fluorine-containing compounds for their antimicrobial activities indicate the potential of pyridine derivatives in developing new therapeutic agents. These compounds have shown promising antibacterial activities against various strains, pointing towards their utility in addressing antibiotic resistance challenges (Gadakh et al., 2010).
Anticonvulsant Agents : The design and synthesis of compounds as sodium channel blockers demonstrate the application of pyridine derivatives in developing anticonvulsant agents, highlighting their potential role in treating neurological disorders (Malik & Khan, 2014).
Antiproliferative Agents : The synthesis and in vitro screening of phenylbipyridinylpyrazole derivatives as potential antiproliferative agents showcase the exploration of pyridine-based compounds in cancer research. These compounds have demonstrated activity against various cancer cell lines, suggesting their potential in developing new cancer therapies (Al-Sanea et al., 2015).
Propiedades
IUPAC Name |
(4E)-5-(2-fluorophenyl)-4-[hydroxy-(3-methoxyphenyl)methylidene]-1-pyridin-2-ylpyrrolidine-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17FN2O4/c1-30-15-8-6-7-14(13-15)21(27)19-20(16-9-2-3-10-17(16)24)26(23(29)22(19)28)18-11-4-5-12-25-18/h2-13,20,27H,1H3/b21-19+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSEATBPMBORHPD-XUTLUUPISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=C2C(N(C(=O)C2=O)C3=CC=CC=N3)C4=CC=CC=C4F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)/C(=C\2/C(N(C(=O)C2=O)C3=CC=CC=N3)C4=CC=CC=C4F)/O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17FN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-fluorophenyl)-3-hydroxy-4-(3-methoxybenzoyl)-1-(pyridin-2-yl)-1H-pyrrol-2(5H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

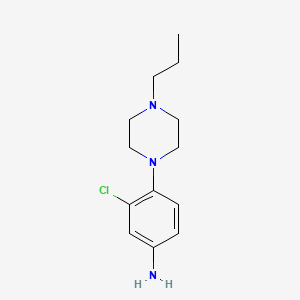
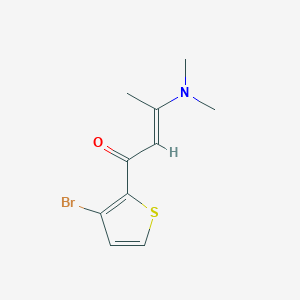
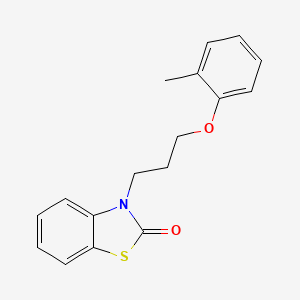
![methyl 2-(1-methyl-2,4-dioxo-7-phenyl-8-(p-tolyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/no-structure.png)
![2-((8-ethyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2887547.png)
![Isopropyl 2-[4-(2-fluorophenyl)piperazino]nicotinate](/img/structure/B2887549.png)
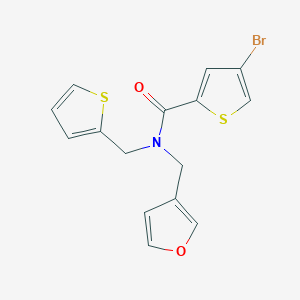
![3-(4-chloro-3-fluorophenyl)-1-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one](/img/structure/B2887551.png)
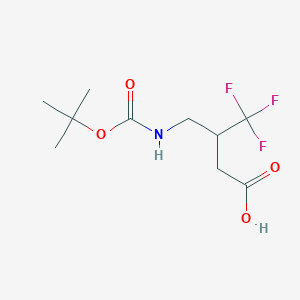
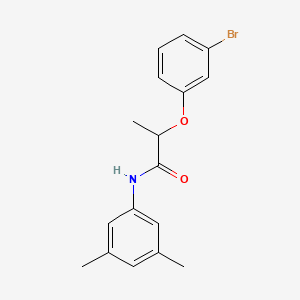

![7-butyl-1-(2-ethoxyethyl)-3,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2887559.png)

